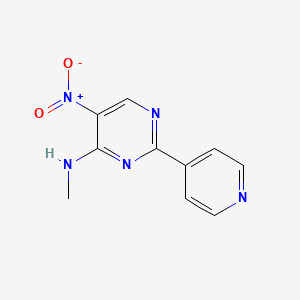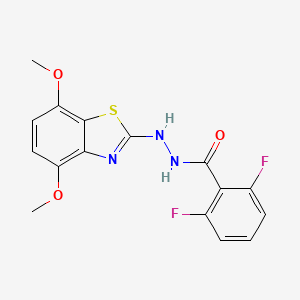![molecular formula C7H16N2O B2607707 (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol CAS No. 2377004-71-0](/img/structure/B2607707.png)
(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol” is a chemical compound with the molecular formula C7H16N2O . It has an average mass of 144.215 Da and a monoisotopic mass of 144.126266 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Organocatalysis
"(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol" derivatives have been investigated for their role in organocatalysis. For example, one study focused on a derivative that can effectively catalyze asymmetric Michael addition reactions, resulting in products with good to high yield and excellent enantioselectivities. This research suggests the potential of such compounds in facilitating stereocontrolled organic synthesis (Cui Yan-fang, 2008).
Molecular Receptors and Methylation
In another study, a compound incorporating a N,N-(dimethylamino)pyridine monomer was utilized to enhance the methylation rate within a molecular receptor. This research highlights the compound's ability to bind weakly with methyl iodide, enabling efficient methylation reactions (J. Heemstra, Jeffrey S. Moore, 2004).
Material Science
The compound's derivatives have also been explored in material science, particularly in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. This study demonstrates the use of a green solvent to prepare membranes with enhanced water permeability, indicating the compound's relevance in developing sustainable materials (Naser Tavajohi Hassankiadeh et al., 2015).
Synthesis of Propargylic Amines
Additionally, research has shown that derivatives of "this compound" are crucial intermediates in the enantioselective synthesis of propargylic amines. This process allows for the generation of chiral propargylamines with high enantiomeric excess, underscoring the compound's utility in organic synthesis (W. Fan, S. Ma, 2013).
Antimicrobial Applications
Furthermore, novel derivatives have been synthesized and evaluated for their antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents, showcasing the compound's potential in pharmaceutical applications (M. Hublikar et al., 2019).
Eigenschaften
IUPAC Name |
(3R,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)5-6-3-7(10)4-8-6/h6-8,10H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYKGBTSOBGCO-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1C[C@H](CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2607625.png)

![Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2607629.png)
![1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2607633.png)




![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2607639.png)
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2607641.png)
![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2607646.png)
